molecular formula C22H20N2O4S B11235899 N-(3-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(3-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11235899
M. Wt: 408.5 g/mol
InChI Key: KYVUPBFFYXPDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of heterocyclic compounds. It features a dibenzo[c,e][1,2]thiazine core structure, which is known for its diverse biological and pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common approach includes the condensation of 3-methoxyaniline with 6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid, followed by oxidation to introduce the 5,5-dioxide functionality. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired level of purity for pharmaceutical applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

    N-(3-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine: Lacks the 5,5-dioxide functionality.

    6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the 3-methoxyphenyl substituent.

    N-(3-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the 5,5-dioxide functionality.

Uniqueness: The presence of the 5,5-dioxide functionality in N-(3-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide imparts unique chemical and biological properties, such as increased stability and enhanced biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-14-11-15(22(25)23-16-7-6-8-17(13-16)28-3)12-19-18-9-4-5-10-20(18)29(26,27)24(2)21(14)19/h4-13H,1-3H3,(H,23,25)

InChI Key

KYVUPBFFYXPDIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.